3-Amino-3,4-dihydro-1,2,4-triazole-5-thione
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Overview
Description
3-Amino-3,4-dihydro-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,4-triazoles allows them to interact with various biological receptors through hydrogen bonding and dipole interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-3,4-dihydro-1,2,4-triazole-5-thione can be synthesized through several methods. One common approach involves the reaction of 4-arylalkyl- and 4-arylthiosemicarbazides with aroyl isothiocyanates, which cyclize to form the triazole-thione structure . Another method includes the reaction of hydrazides of acids and 4-substituted thiosemicarbazides with isothiocyanates or cyanamides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3,4-dihydro-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted triazole derivatives .
Scientific Research Applications
3-Amino-3,4-dihydro-1,2,4-triazole-5-thione has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Amino-3,4-dihydro-1,2,4-triazole-5-thione involves its interaction with biological receptors through hydrogen bonding and dipole interactions. The compound can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . Molecular targets include enzymes involved in DNA synthesis and repair, as well as proteins essential for cell division .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: Similar in structure but lacks the thione group.
5-Nitro-1,2,4-triazole-3-one: Contains a nitro group instead of an amino group.
3,5-Diamino-1,2,4-triazole: Contains an additional amino group.
Uniqueness
3-Amino-3,4-dihydro-1,2,4-triazole-5-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C2H4N4S |
---|---|
Molecular Weight |
116.15 g/mol |
IUPAC Name |
3-amino-3,4-dihydro-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C2H4N4S/c3-1-4-2(7)6-5-1/h1H,3H2,(H,4,7) |
InChI Key |
OMHLQQVVWRNRIP-UHFFFAOYSA-N |
Canonical SMILES |
C1(NC(=S)N=N1)N |
Origin of Product |
United States |
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